molecular formula C16H17N3O3 B2382079 1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1952489-18-7

1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2382079
CAS No.: 1952489-18-7
M. Wt: 299.33
InChI Key: BQUSGMPLADQCLF-UHFFFAOYSA-N
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Description

1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridin-4-yloxy group, and a pyridin-2(1H)-one moiety. Its intricate molecular architecture makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Pyridin-4-yloxy Group: This step often involves nucleophilic substitution reactions where a pyridin-4-ol derivative reacts with a suitable leaving group on the pyrrolidine ring.

    Formation of the Pyridin-2(1H)-one Moiety: This can be synthesized through various methods, including cyclization reactions involving amides and nitriles.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl)pyridin-2(1H)-one: shares structural similarities with other pyrrolidine and pyridine derivatives.

    Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, but with different functional groups.

    4-pyridylcarbinol: Contains a pyridine ring with a hydroxymethyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various research applications.

Properties

IUPAC Name

1-methyl-3-(3-pyridin-4-yloxypyrrolidine-1-carbonyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-18-9-2-3-14(15(18)20)16(21)19-10-6-13(11-19)22-12-4-7-17-8-5-12/h2-5,7-9,13H,6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUSGMPLADQCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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